4-(TRANS-4-PROPYLCYCLOHEXYL)-2-FLUOROBENZONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(4-propylcyclohexyl)benzonitrile is an organic compound with the molecular formula C16H20FN It is characterized by a benzene ring substituted with a fluoro group and a propylcyclohexyl group, along with a nitrile functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with 4-propylcyclohexyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(4-propylcyclohexyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(4-propylcyclohexyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile involves its interaction with specific molecular targets. The fluoro group and nitrile functional group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The propylcyclohexyl group provides steric hindrance and hydrophobic interactions, affecting the compound’s overall behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
4-(4-Propylcyclohexyl)benzonitrile: Similar structure but lacks the fluoro group.
2-Fluorobenzonitrile: Similar structure but lacks the propylcyclohexyl group.
Uniqueness
2-Fluoro-4-(4-propylcyclohexyl)benzonitrile is unique due to the presence of both the fluoro group and the propylcyclohexyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties to the compound, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-fluoro-4-(4-propylcyclohexyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN/c1-2-3-12-4-6-13(7-5-12)14-8-9-15(11-18)16(17)10-14/h8-10,12-13H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIZMSPIBFTTTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC(=C(C=C2)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343513 |
Source
|
Record name | 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106021-42-5 |
Source
|
Record name | 2-Fluoro-4-(4-propylcyclohexyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30343513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.